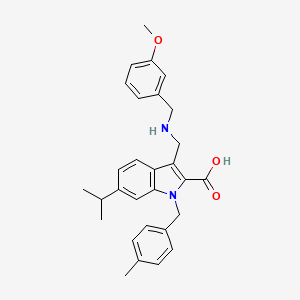
Antitumor agent-54
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-54, also known as Compound C11, is a 14-3-3η protein inhibitor with a dissociation constant (KD) of 35 μM. This compound has shown significant potential in inhibiting several typical human hepatocellular carcinoma cell lines. It blocks the cell cycle in the G1-S phase and induces apoptosis, demonstrating good metabolic stability .
Vorbereitungsmethoden
The synthesis of antitumor agent-54 involves multiple steps, including the design and synthesis of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group. These derivatives are evaluated for antiproliferative activity against various human cancer cell lines using methyl thiazolyl tetrazolium (MTT) assay . The synthetic route typically involves:
Step 1: Preparation of the core pyrimidine structure.
Step 2: Introduction of the methyl phenyl sulfone group.
Step 3: Evaluation of antiproliferative activity.
Industrial production methods focus on optimizing these steps to ensure high yield and purity while maintaining environmental responsibility. For example, greener synthesis methods using recyclable water and minimal use of organic solvents have been developed .
Analyse Chemischer Reaktionen
Antitumor agent-54 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various derivatives of the core pyrimidine structure .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrimidine derivatives.
Biology: Investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of antitumor agent-54 involves the inhibition of the 14-3-3η protein, which plays a crucial role in cell cycle regulation. By blocking this protein, this compound induces cell cycle arrest in the G1-S phase and promotes apoptosis. This compound targets specific molecular pathways involved in cell proliferation and survival, making it an effective antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-54 can be compared with other similar compounds, such as:
Venetoclax: Blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Platinum-containing compounds: Such as cisplatin, which induce DNA damage and apoptosis.
Noscapine and Cotarnine derivatives: Target tubulin and disrupt microtubule dynamics .
This compound is unique due to its specific inhibition of the 14-3-3η protein and its ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. This specificity and metabolic stability make it a promising candidate for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C29H32N2O3 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
3-[[(3-methoxyphenyl)methylamino]methyl]-1-[(4-methylphenyl)methyl]-6-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O3/c1-19(2)23-12-13-25-26(17-30-16-22-6-5-7-24(14-22)34-4)28(29(32)33)31(27(25)15-23)18-21-10-8-20(3)9-11-21/h5-15,19,30H,16-18H2,1-4H3,(H,32,33) |
InChI-Schlüssel |
OODFEAMHDLUOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(C)C)C(=C2C(=O)O)CNCC4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


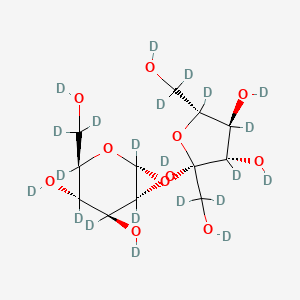
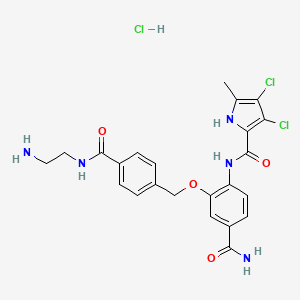

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
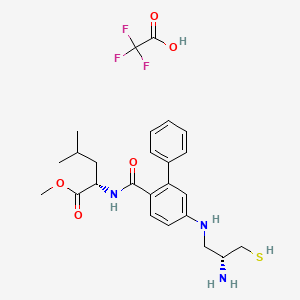
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

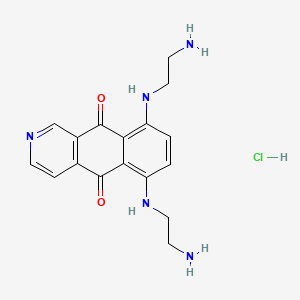
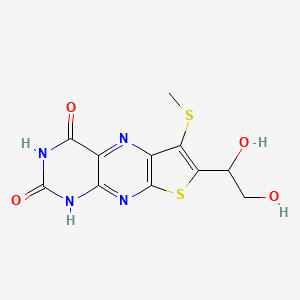

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
